N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a tetrazole ring, and a dimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Ethylamine Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under reductive amination conditions to form the intermediate 3,4-dimethoxyphenylethylamine.
Tetrazole Formation: The intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Benzamide Formation: Finally, the tetrazole intermediate is coupled with a benzoyl chloride derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide and tetrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring and benzamide core are key structural features that contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the tetrazole and benzamide groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: A related compound with an acetamide group instead of the tetrazole ring.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both the tetrazole ring and benzamide core, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C19H21N5O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H21N5O3/c1-13-21-22-23-24(13)16-6-4-5-15(12-16)19(25)20-10-9-14-7-8-17(26-2)18(11-14)27-3/h4-8,11-12H,9-10H2,1-3H3,(H,20,25) |
InChI Key |
SPCKEYZBBZFTPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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